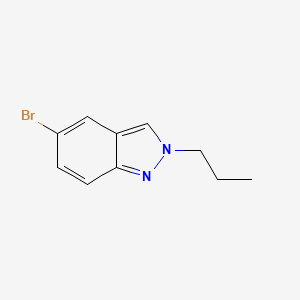

5-Bromo-2-propyl-2H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-propyl-2H-indazole is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom at the 5th position and a propyl group at the 2nd position of the indazole ring, making it a unique derivative with specific properties and reactivity .

準備方法

The synthesis of 5-Bromo-2-propyl-2H-indazole typically involves the bromination of 2-propylindazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to handle the reagents and monitor the reaction progress, ensuring consistent quality and efficiency .

化学反応の分析

5-Bromo-2-propyl-2H-indazole undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

-

Oxidation and Reduction Reactions: : The indazole ring can undergo oxidation or reduction reactions, depending on the desired transformation. For example, oxidation can be achieved using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) .

-

Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands, along with boronic acids or alkynes as coupling partners .

科学的研究の応用

5-Bromo-2-propyl-2H-indazole has been explored for various scientific research applications, including:

-

Medicinal Chemistry: : The compound has shown potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities .

-

Biological Studies: : Researchers have used this compound as a tool to study biological pathways and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable in biochemical assays and drug discovery .

-

Material Science: : The compound’s unique structure and reactivity have also made it a candidate for the development of new materials, such as organic semiconductors and polymers .

作用機序

The mechanism of action of 5-Bromo-2-propyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the study .

類似化合物との比較

5-Bromo-2-propyl-2H-indazole can be compared with other indazole derivatives, such as:

-

5-Bromo-1H-indazole: : Similar to this compound, this compound has a bromine atom at the 5th position but lacks the propyl group. It exhibits different reactivity and biological activities due to the absence of the propyl substituent .

-

2-Propyl-1H-indazole: : This compound has a propyl group at the 2nd position but lacks the bromine atom. Its chemical properties and applications differ from those of this compound .

-

5-Methoxy-2-propyl-2H-indazole: : This derivative has a methoxy group instead of a bromine atom at the 5th position. The presence of the methoxy group alters its electronic properties and reactivity compared to this compound .

生物活性

5-Bromo-2-propyl-2H-indazole (CAS No. 1280786-77-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on current research findings.

This compound is characterized by its unique structural features, which include a bromine atom at the 5-position and a propyl group at the 2-position of the indazole ring. Its molecular formula is C10H11BrN2 with a molecular weight of 239.11 g/mol .

Synthesis

The synthesis of this compound typically involves methods such as:

- Alkylation : Starting from 5-bromoindazole, alkylation with appropriate alkyl halides (e.g., propyl bromide) under basic conditions.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to introduce various substituents at specific positions on the indazole ring .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against protozoan infections, showing that derivatives of indazole compounds can be more potent than standard treatments like metronidazole. For instance, certain derivatives exhibited up to 12.8 times greater activity against Giardia intestinalis compared to metronidazole .

| Compound | Pathogen | IC50 (µM) | Reference Drug | Relative Activity |

|---|---|---|---|---|

| This compound | G. intestinalis | X | Metronidazole | 12.8x more active |

| Derivative A | Candida albicans | Y | Fluconazole | Z |

| Derivative B | E. coli | W | Gentamicin | V |

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may act as a selective inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation and cancer progression. Compounds within this class have shown promise in preclinical studies for the treatment of various cancers .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies and Research Findings

A notable study evaluated the biological efficacy of various indazole derivatives, including this compound, against a range of pathogens and cancer cell lines. The findings indicated that these compounds could inhibit growth effectively, suggesting their potential as therapeutic agents .

特性

IUPAC Name |

5-bromo-2-propylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-7-8-6-9(11)3-4-10(8)12-13/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLGRBTWISXVGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C=C(C=CC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682487 |

Source

|

| Record name | 5-Bromo-2-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-77-7 |

Source

|

| Record name | 5-Bromo-2-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。